Cas no 1877941-06-4 (1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-)

1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-, is a triazole-based amine derivative with a benzyloxypropyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a building block for heterocyclic scaffolds. The presence of the triazole ring offers stability and potential for hydrogen bonding, while the phenylmethoxypropyl group enhances solubility and modulates lipophilicity. Its structural features make it suitable for applications in drug discovery, agrochemicals, and materials science. The compound can serve as an intermediate in the synthesis of biologically active molecules, leveraging its amine functionality for further derivatization. Handling should follow standard safety protocols for amine-containing compounds.
1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- structure
1877941-06-4 structure
Product Name:1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-
CAS No:1877941-06-4
MF:C12H16N4O
MW:232.281641960144
CID:5295864
Update Time:2025-10-31

1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-
    • Inchi: 1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2
    • InChI Key: LCERJDYNENPIDX-UHFFFAOYSA-N
    • SMILES: N1(CCCOCC2=CC=CC=C2)C=C(N)N=N1

1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01087484-1g
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4 95%
1g
¥5481.0 2023-03-19
Enamine
EN300-783810-0.05g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
0.05g
$924.0 2023-06-06
Enamine
EN300-783810-0.1g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
0.1g
$968.0 2023-06-06
Enamine
EN300-783810-0.25g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
0.25g
$1012.0 2023-06-06
Enamine
EN300-783810-0.5g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
0.5g
$1056.0 2023-06-06
Enamine
EN300-783810-1.0g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
1g
$1100.0 2023-06-06
Enamine
EN300-783810-2.5g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
2.5g
$2155.0 2023-06-06
Enamine
EN300-783810-5.0g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
5g
$3189.0 2023-06-06
Enamine
EN300-783810-10.0g
1-[3-(benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
1877941-06-4
10g
$4729.0 2023-06-06

1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- Related Literature

Additional information on 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]-

Research Brief on 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4): Recent Advances and Applications

The compound 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique triazole core and functionalized side chain make it a promising scaffold for the design of novel bioactive molecules.

Recent studies have highlighted the role of 1H-1,2,3-Triazol-4-amine derivatives as key intermediates in click chemistry, particularly in the synthesis of triazole-linked conjugates for targeted drug delivery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction in click chemistry. The study further explored its utility in constructing peptide-triazole hybrids with enhanced stability and bioavailability, paving the way for its use in proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.

In addition to its synthetic utility, 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- has shown promising biological activity in preclinical models. A 2024 report in Bioorganic & Medicinal Chemistry Letters revealed its potent inhibitory effects against certain kinase enzymes implicated in cancer progression. Molecular docking studies suggested that the phenylmethoxypropyl side chain enhances binding affinity to the ATP-binding pocket of kinases, making it a viable candidate for further optimization as a kinase inhibitor. These findings underscore the compound's potential as a lead structure in oncology drug development.

Beyond oncology, recent research has explored the compound's applications in infectious disease therapeutics. A collaborative study between academic and industrial researchers (2023) identified derivatives of 1H-1,2,3-Triazol-4-amine as effective inhibitors of viral proteases, including those of SARS-CoV-2 and HIV. The study emphasized the compound's modularity, allowing for rapid structural modifications to improve potency and selectivity. Such adaptability is critical in addressing emerging viral variants and drug-resistant strains.

Despite these advances, challenges remain in the clinical translation of 1H-1,2,3-Triazol-4-amine-based therapeutics. Pharmacokinetic studies indicate that while the compound exhibits favorable in vitro activity, its metabolic stability and tissue distribution require further optimization. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance its bioavailability and reduce off-target effects. These innovations are expected to bridge the gap between bench-scale discoveries and clinical applications.

In conclusion, 1H-1,2,3-Triazol-4-amine, 1-[3-(phenylmethoxy)propyl]- (CAS: 1877941-06-4) represents a multifaceted tool in modern drug discovery. Its applications span from synthetic chemistry to targeted therapy, with ongoing research continually expanding its potential. Future studies should prioritize structure-activity relationship (SAR) analyses and in vivo efficacy assessments to unlock its full therapeutic value. This compound exemplifies the synergy between chemical innovation and biological insight, offering a robust platform for next-generation therapeutics.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.